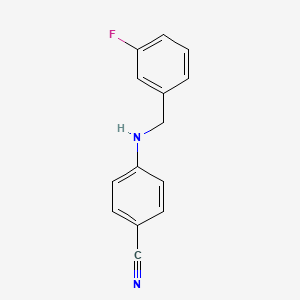

4-(3-Fluorobenzylamino)benzonitrile

Cat. No. B8414530

M. Wt: 226.25 g/mol

InChI Key: SGRWHEQOYMOGAG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08933065B2

Procedure details

In a flame-dried Schlenk tube, Pd(OAc)2 (304 mg, 1.3 mmol), Binap (1.69 g, 2.7 mmol), and 4-bromobenzonitrile (5.00 g, 27.1 mmol) were added under Ar to a stirring solution of 3-fluorobenzylamine (3.80 g, 30.4 mmol) and Cs2CO3 (13.20 g, 40.6 mmol) in dioxane (55 mL). The mixture was stirred at 80° C. (16 h) and then the volatiles were evaporated. CH2Cl2 (100 mL) and H2O (100 mL) were added and the layers separated. The aqueous layer was washed with CH2Cl2 (2×100 mL). The organic layers were combined, dried and concentrated under vacuum. The crude residue was purified by column chromatography (SiO2; EtOAc/hexanes 0/10 to 3/7) to obtain 4.90 g (78%) of a yellow solid: Rf=0.36 (1/9 EtOAc/hexanes); mp 63-64° C.; IR (nujol mull) 2934, 2861, 2214, 1739, 1605, 1527, 1457, 1375, 1285, 1248, 1164, 915, 824, 784, 730 cm−1; 1H NMR (CDCl3) δ 4.39 (s, CH2N), 4.59-4.74 (br m, NH), 6.57 (d, J=8.8 Hz, 2H3), 6.94-7.05 (m, 2 ArH), 7.11 (d, J=7.5 Hz, H6′), 7.28-7.36 (m, 1 ArH), 7.42 (d, J=8.8 Hz, 2H2); 13C NMR (CDCl3) δ 46.8 (d, J=1.7 Hz, NCH2), 99.9 (CN), 112.4 (ArC), 113.9 (d, J=22.2 Hz, C4′ or C2′), 114.4 (d, J=21.1 Hz, C2′ or C4′), 120.3 (ArC), 122.5 (d, J=2.9 Hz, C6′), 130.3 (d, J=8.6 Hz, C5′), 133.7 (ArC), 140.6 (d, J=6.8 Hz, C1′), 150.9 (ArC), 163.1 (d, J=245.3 Hz, C3′); HRMS (M+H+) (ESI+) 227.0985 [M+H+] (calcd for C14H11FN2H+ 227.0984).

Name

Cs2CO3

Quantity

13.2 g

Type

reactant

Reaction Step One

Name

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Br[C:48]1[CH:55]=[CH:54][C:51]([C:52]#[N:53])=[CH:50][CH:49]=1.[F:56][C:57]1[CH:58]=[C:59]([CH:62]=[CH:63][CH:64]=1)[CH2:60][NH2:61].C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[F:56][C:57]1[CH:58]=[C:59]([CH:62]=[CH:63][CH:64]=1)[CH2:60][NH:61][C:48]1[CH:55]=[CH:54][C:51]([C:52]#[N:53])=[CH:50][CH:49]=1 |f:3.4.5,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.69 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C#N)C=C1

|

|

Name

|

|

|

Quantity

|

3.8 g

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(CN)C=CC1

|

|

Name

|

Cs2CO3

|

|

Quantity

|

13.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

55 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

|

|

Quantity

|

304 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Pd+2]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at 80° C. (16 h)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles were evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

CH2Cl2 (100 mL) and H2O (100 mL) were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous layer was washed with CH2Cl2 (2×100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude residue was purified by column chromatography (SiO2; EtOAc/hexanes 0/10 to 3/7)

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC=1C=C(CNC2=CC=C(C#N)C=C2)C=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.9 g | |

| YIELD: PERCENTYIELD | 78% | |

| YIELD: CALCULATEDPERCENTYIELD | 79.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |